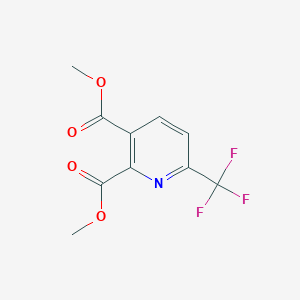

Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate

Description

Historical Context and Discovery

The discovery and development of this compound emerged from the broader historical context of fluorinated heterocyclic chemistry research that gained momentum in the late 20th and early 21st centuries. The compound was first synthesized and characterized as part of research efforts to explore novel trifluoromethylated pyridine derivatives, building upon the foundation established by earlier work in fluorinated organic chemistry. The synthetic methodology leading to this compound was documented in research published in Bioorganic and Medicinal Chemistry Letters, where investigators described a two-stage synthetic approach involving ruthenium-catalyzed oxidation followed by methylation reactions.

The historical development of this compound is intrinsically linked to the growing recognition of trifluoromethyl groups as valuable pharmacophores in drug discovery. Research efforts in the early 2000s demonstrated that incorporation of trifluoromethyl functionality into heterocyclic scaffolds could significantly enhance the biological activity and pharmacokinetic properties of organic molecules. This understanding provided the scientific rationale for developing synthetic methodologies to access trifluoromethylated pyridine derivatives, including this compound.

The compound's characterization was facilitated by advances in analytical chemistry techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, which enabled precise structural elucidation. Early synthetic efforts focused on developing efficient routes that could provide sufficient quantities of the compound for further chemical and biological evaluation. The documented synthesis employed 2-trifluoromethylquinoline as a starting material, subjected to oxidative cleavage conditions using ruthenium trichloride and periodic acid, followed by esterification with methyl iodide in the presence of cesium carbonate.

Significance in Heterocyclic Chemistry Research

This compound occupies a significant position in contemporary heterocyclic chemistry research due to its unique combination of structural features that make it a valuable synthetic intermediate and research tool. The compound's significance stems from its dual functionality as both a trifluoromethyl-containing heterocycle and a diester substrate, providing multiple reactive sites for chemical transformation. This dual nature has made it particularly valuable for studies investigating the reactivity patterns of fluorinated pyridine systems and their potential applications in medicinal chemistry.

The research significance of this compound extends to its utility in structure-activity relationship studies, where the trifluoromethyl group serves as a bioisostere for other functional groups while the diester functionality provides opportunities for further chemical modification. Researchers have utilized this compound to investigate the effects of fluorinated substituents on heterocyclic reactivity patterns, contributing to a broader understanding of how fluorine incorporation influences chemical and biological properties. The compound has served as a model system for studying nucleophilic aromatic substitution reactions in fluorinated pyridines, providing insights into the electronic effects of trifluoromethyl substitution.

Furthermore, the compound has contributed to advances in synthetic methodology development, particularly in the area of selective functionalization of fluorinated heterocycles. Research utilizing this compound has led to the development of new synthetic strategies for accessing complex fluorinated molecules, which are increasingly important in pharmaceutical and materials science applications. The systematic study of this compound's reactivity has provided valuable data for computational chemistry investigations aimed at predicting the behavior of related fluorinated heterocyclic systems.

Systematic Nomenclature and Chemical Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry nomenclature rules for heterocyclic compounds containing multiple functional groups. The compound is formally named as 2,3-pyridinedicarboxylic acid, 6-(trifluoromethyl)-, 2,3-dimethyl ester, reflecting its structural components and substitution pattern. This nomenclature system clearly identifies the pyridine core structure, the positions of the carboxylate ester groups, and the location of the trifluoromethyl substituent.

The chemical classification of this compound places it within several important categories of organic molecules. Primarily, it belongs to the class of fluorinated heterocycles, specifically trifluoromethylated pyridines, which are recognized for their unique electronic and steric properties. Additionally, the compound is classified as a dicarboxylate ester, placing it within the broader category of pyridine carboxylic acid derivatives that are widely studied for their biological and chemical properties.

Table 1: Chemical Classification and Molecular Data

| Property | Value |

|---|---|

| Chemical Abstract Service Number | 905273-56-5 |

| Molecular Formula | C₁₀H₈F₃NO₄ |

| Molecular Weight | 263.17 grams per mole |

| International Union of Pure and Applied Chemistry Name | This compound |

| Chemical Classification | Fluorinated heterocycle, pyridine dicarboxylate ester |

| Functional Groups | Trifluoromethyl, methyl ester (×2), pyridine |

The compound's classification extends to its categorization as a building block in fluorinated organic synthesis, where it serves as a versatile intermediate for the construction of more complex fluorinated molecules. This classification has particular relevance in the context of pharmaceutical chemistry, where fluorinated heterocycles are increasingly recognized as privileged structures for drug development. The systematic classification also includes its designation as a synthetic intermediate in trifluoromethylpyridine chemistry, a field that has experienced significant growth due to the unique properties imparted by fluorinated substituents.

Position in Fluorinated Pyridine Chemistry

This compound occupies a distinctive position within the broader field of fluorinated pyridine chemistry, representing an important example of how multiple functional groups can be successfully incorporated into fluorinated heterocyclic frameworks. The compound's position in this field is defined by its unique substitution pattern, which combines the electron-withdrawing effects of the trifluoromethyl group with the reactivity of the dicarboxylate ester functionality. This combination creates a molecule with distinctive electronic properties that differentiate it from other members of the fluorinated pyridine family.

The field of fluorinated pyridine chemistry has experienced remarkable growth, with trifluoromethylpyridine derivatives becoming increasingly important in pharmaceutical and agrochemical applications. More than fifty percent of pesticides launched in recent decades contain fluorinated structures, with approximately forty percent of fluorine-containing pesticides incorporating trifluoromethyl groups. Within this context, this compound represents a sophisticated example of how multiple functional groups can be strategically positioned to create molecules with enhanced utility for synthetic applications.

The compound's position is further distinguished by its role as a representative of the emerging class of polyfunctionalized fluorinated heterocycles. Unlike simpler trifluoromethylpyridines that contain only the fluorinated substituent, this compound demonstrates how additional functionality can be incorporated without compromising the beneficial properties associated with trifluoromethyl substitution. This positioning has made it a valuable case study for researchers investigating the design principles for next-generation fluorinated heterocycles.

Table 2: Comparative Analysis of Fluorinated Pyridine Derivatives

| Compound Type | Substitution Pattern | Molecular Complexity | Synthetic Utility |

|---|---|---|---|

| Simple Trifluoromethylpyridines | Single trifluoromethyl group | Low | Limited |

| Ditrifluoromethylpyridines | Multiple trifluoromethyl groups | Medium | Moderate |

| This compound | Trifluoromethyl plus diester | High | Extensive |

| Perfluoropyridines | Complete fluorination | Very High | Specialized |

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds have demonstrated the importance of building block strategies, where compounds like this compound serve as key intermediates for accessing more complex molecular architectures. The compound's position in this field is enhanced by its demonstrated utility in annulation reactions and its potential for further functionalization through standard organic chemistry transformations. This versatility has positioned it as a valuable addition to the synthetic chemist's toolkit for constructing fluorinated heterocyclic compounds with tailored properties for specific applications.

Properties

IUPAC Name |

dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO4/c1-17-8(15)5-3-4-6(10(11,12)13)14-7(5)9(16)18-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAPRVDYXPLQDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90727835 | |

| Record name | Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90727835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905273-56-5 | |

| Record name | Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90727835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate typically involves the esterification of 6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid. This reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed for several hours to ensure complete esterification, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid.

Reduction: Dimethyl 6-(trifluoromethyl)pyridine-2,3-dimethanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Discovery

Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate has emerged as a promising lead compound in drug discovery efforts. Its structural properties enable modifications that can enhance its efficacy and reduce toxicity. Research indicates that derivatives of this compound may possess bioactive properties that target metabolic disorders and infectious diseases.

Antimicrobial Activity

The compound has demonstrated notable antimicrobial activity against various pathogens. Studies have shown that pyridine derivatives exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentrations (MICs) for derivatives can be as low as 55 μg/mL against Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound A | E. coli | 55 |

| Compound B | S. aureus | 75 |

| This compound | Various | TBD |

Interaction with Enzymes

This compound plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It can form complexes with diphenylurea derivatives, which are essential in many biochemical processes. This interaction can modulate enzyme activity, influencing metabolic pathways critical for cellular function.

Cellular Effects

The compound affects cellular processes by modulating signaling pathways and gene expression. For example, it influences glucocorticoid signaling pathways, potentially impacting conditions like metabolic syndrome and stress-related disorders.

Crop Protection

The trifluoromethyl group in this compound enhances its reactivity and efficacy as a pesticide. Trifluoromethylpyridine derivatives have been widely used in the agrochemical industry for crop protection against pests . Notably, Fluazifop-butyl was one of the first derivatives introduced to the market, leading to the development of over 20 new agrochemicals containing the trifluoromethyl moiety.

Case Studies and Research Findings

Research has focused on synthesizing analogs of this compound to explore their therapeutic potential. One study highlighted the synthesis of several analogs tested for their ability to inhibit human oxygenases involved in critical metabolic processes. Some analogs showed promising results as selective inhibitors of JMJD5, an enzyme implicated in cancer progression.

Mechanism of Action

The mechanism of action of Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. The ester groups can undergo hydrolysis to release active metabolites that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Structural Analogs: Substituent and Ester Variations

The following table summarizes key structural analogs and their properties:

Key Comparison Points

Electronic Effects

- Trifluoromethyl (-CF₃) vs. Chlorine (-Cl): The -CF₃ group in the target compound is more electron-withdrawing than -Cl, reducing electron density on the pyridine ring. This enhances resistance to nucleophilic attacks compared to 6-chloro analogs .

- Ester Groups: Ethyl esters (e.g., CAS 120083-60-5) increase lipophilicity compared to methyl esters, affecting solubility and bioavailability .

Spectral Characteristics

- NMR Data: The -CF₃ group in the target compound produces distinct ¹⁹F NMR signals (δ ~ -60 to -70 ppm). In contrast, chlorine substituents (e.g., CAS 32383-03-2) show ¹H NMR shifts near δ 7.8–8.1 ppm for aromatic protons .

- IR Stretches: Ester carbonyl stretches appear at ~1749 cm⁻¹ (methyl) and ~1735 cm⁻¹ (ethyl), with trifluoromethyl C-F vibrations at 1200–1100 cm⁻¹ .

Coordination Chemistry

Pyridine-2,3-dicarboxylates often act as ligands. The -CF₃ group in the target compound may sterically hinder metal coordination compared to unsubstituted analogs (e.g., CAS 605-38-9) but improves thermal stability in metal-organic frameworks (MOFs) .

Comparative Reactivity

- Ester Hydrolysis: Methyl esters hydrolyze faster than ethyl esters under basic conditions, making ethyl derivatives more stable in prolonged reactions .

- Regioselective Functionalization: The 6-CF₃ group directs electrophilic substitution to position 4, whereas 5-CF₃ analogs (e.g., CAS 120083-60-5) exhibit different regioselectivity .

Biological Activity

Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate is a compound of increasing interest in biological research due to its unique structural features and potential bioactivity. This article explores its biological activities, mechanisms of action, and potential applications in medicine and industry, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a trifluoromethyl group and two carboxylate ester functionalities. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can significantly influence the biological activity of the compound.

Target Interactions

Research indicates that compounds similar to this compound may interact with various biological targets. Notably, it has been suggested that such compounds could inhibit 11β-hydroxysteroid dehydrogenase type 1 , an enzyme involved in glucocorticoid metabolism. This inhibition could lead to various physiological effects, including modulation of inflammation and metabolic processes.

Biochemical Pathways

The compound's influence on biochemical pathways primarily revolves around its interaction with steroid metabolism. By affecting glucocorticoid signaling pathways, it may play a role in conditions like metabolic syndrome and stress-related disorders. Additionally, the trifluoromethyl group's electron-withdrawing nature can enhance the reactivity of adjacent functional groups, potentially leading to novel interactions within cellular environments.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various pathogens. Studies have shown that derivatives of pyridine compounds exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, some derivatives have shown minimum inhibitory concentrations (MICs) as low as 55 μg/mL against E. coli and S. aureus .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound A | E. coli | 55 |

| Compound B | S. aureus | 75 |

| This compound | Various | TBD |

Cytotoxicity and Selectivity

Preliminary studies suggest that while exhibiting antimicrobial properties, the compound may also demonstrate cytotoxic effects on certain cancer cell lines. Specific derivatives have been evaluated for their selectivity towards cancer cells versus normal cells, indicating potential for therapeutic applications in oncology .

Case Studies and Research Findings

In a study focused on pyridine derivatives' therapeutic potential, researchers synthesized several analogs of this compound. These analogs were tested for their ability to inhibit human oxygenases involved in critical metabolic processes. Notably, some showed promising results as selective inhibitors of JMJD5, an enzyme implicated in cancer progression .

Applications in Drug Discovery

Given its bioactive properties, this compound is being explored as a lead compound in drug discovery efforts targeting metabolic disorders and infectious diseases. Its unique structure allows for modifications that can enhance efficacy and reduce toxicity.

Q & A

Q. How should researchers address contradictions between experimental spectral data and computational predictions for this compound?

- Methodological Answer : Reconcile discrepancies by: (i) Re-examining solvent effects in NMR simulations (e.g., implicit vs. explicit solvent models). (ii) Validating DFT functional selection (e.g., B3LYP vs. M06-2X for dispersion forces). (iii) Testing alternative tautomeric or conformational states via variable-temperature NMR .

Q. What advanced reactor designs are suitable for scaling up reactions involving this compound while maintaining selectivity?

- Methodological Answer : Implement microreactor systems to enhance heat/mass transfer for exothermic steps. Use packed-bed reactors with immobilized catalysts for continuous flow synthesis. Optimize residence time distribution (RTD) via computational fluid dynamics (CFD) to minimize byproduct formation .

Q. How can researchers leverage this compound to synthesize novel heterocyclic derivatives for medicinal chemistry applications?

- Methodological Answer : Employ one-pot multicomponent reactions (e.g., Ugi or Biginelli reactions) using the dicarboxylate as a bifunctional building block. Monitor reaction progress in situ via Raman spectroscopy to capture transient intermediates. Apply high-throughput screening (HTS) to evaluate bioactivity of derivatives .

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.